

An In-depth Technical Guide to the Crystal Structure of Lead Cyanamide (PbCN₂)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **lead cyanamide** (PbCN₂), a compound known to exist in two primary polymorphic forms. The structural details, experimental protocols for synthesis and analysis, and the relationship between the polymorphs are presented herein, offering a valuable resource for researchers in materials science and related fields.

Introduction to Lead Cyanamide Polymorphs

Lead cyanamide (PbCN₂) crystallizes in two distinct orthorhombic modifications: a non-centrosymmetric phase described by the space group Pna2₁ and a centrosymmetric phase with the space group Pnma.[1][2] The formation of each polymorph is highly dependent on the synthesis conditions, particularly the pH of the reaction medium.[2] This guide will detail the crystallographic data for both phases, providing a comparative analysis of their structural parameters.

Crystallographic Data

The crystallographic data for both the non-centrosymmetric (Pna2₁) and centrosymmetric (Pnma) phases of **lead cyanamide** have been determined through single-crystal and powder X-ray diffraction techniques.[1][3] A summary of the key quantitative data is presented in the tables below for easy comparison.



Unit Cell Parameters

The lattice parameters for the two polymorphs of PbCN₂ are summarized in Table 1. Both forms belong to the orthorhombic crystal system, but differ in their unit cell dimensions and symmetry.

Parameter	Non-centrosymmetric PbCN ₂ (Pna2 ₁)	Centrosymmetric PbCN₂ (Pnma)
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pna21 (No. 33)	Pnma (No. 62)
a (Å)	5.553 ± 0.001[3]	3.925[4]
b (Å)	11.732 ± 0.003[3]	5.596[4]
c (Å)	3.867 ± 0.002[3]	12.421[4]
α, β, γ (°)	90	90
Volume (ų)	251.7	272.7
Z	4[3]	4

Table 1: Comparison of the unit cell parameters for the non-centrosymmetric and centrosymmetric polymorphs of PbCN₂.

Atomic Coordinates

The fractional atomic coordinates for both polymorphs are provided in Tables 2 and 3. The non-centrosymmetric structure was determined by single-crystal X-ray diffraction, while the data for the centrosymmetric phase is based on Rietveld refinement of powder X-ray diffraction data.



Atom	Wyckoff Position	х	у	Z
Pb	4a	0.0765	0.1209	0.2500
С	4a	0.610	0.100	0.250
N(1)	4a	0.830	0.060	0.250
N(2)	4a	0.420	0.145	0.250

Table 2: Fractional atomic coordinates for non-centrosymmetric PbCN₂ (Pna2₁). Data from Cooper (1964).[3]

Atom	Wyckoff Position	х	у	Z
Pb	4c	0.2500	0.2500	0.1211
С	4c	0.7500	0.2500	0.8970
N(1)	4c	0.7500	0.2500	0.0010
N(2)	4c	0.7500	0.2500	0.8030

Table 3: Fractional atomic coordinates for centrosymmetric PbCN₂ (Pnma). Data from the Materials Project.[4]

Selected Bond Lengths and Angles

The covalent nature of **lead cyanamide** is evident from its bond lengths.[3] The N-C-N group is asymmetric in the non-centrosymmetric structure.[3] A comparison of selected bond distances is presented in Table 4.



Bond	Non-centrosymmetric PbCN ₂ (Pna2 ₁) (Å)	Centrosymmetric PbCN₂ (Pnma) (Å)
Pb-N(1)	2.32, 2.62	2.39, 2.68
Pb-N(2)	2.64	2.56
C-N(1)	1.25	1.25
C-N(2)	1.17	1.23

Table 4: Comparison of selected interatomic distances for the two polymorphs of PbCN₂. Data for Pna2₁ from Cooper (1964)[3] and for Pnma from the Materials Project[4].

In the non-centrosymmetric structure, the two shortest Pb-N(1) bonds are at an angle of 78° 45' to each other. The slightly weaker Pb-N(2) bond is almost perpendicular to both of these, with angles of 89° and 87° 25'.[3]

Experimental Protocols Synthesis of Lead Cyanamide Polymorphs

The synthesis of a specific **lead cyanamide** polymorph can be directed by controlling the pH of the reaction mixture.

3.1.1. Synthesis of Non-centrosymmetric PbCN₂ (Pna2₁)

This polymorph can be synthesized by a precipitation reaction at the interface of two aqueous solutions.

Reactants:

- Solution A: Aqueous solution of sodium cyanamide (Na₂CN₂).
- Solution B: Aqueous solution of lead acetate (Pb(CH₃COO)₂).

Procedure:



- Carefully layer the lighter sodium cyanamide solution on top of the denser lead acetate solution in a test tube to minimize mixing.
- Immediate precipitation of yellow lead cyanamide will occur at the interface. This
 precipitate acts as a semipermeable membrane, slowing down further reaction.
- Allow the mixture to stand undisturbed for 16 to 36 hours.
- Decant the supernatant liquid and wash the precipitate with deionized water and then with alcohol.
- Single crystals can often be found adhering to the glass walls of the test tube, which act as a nucleating surface.

3.1.2. Synthesis of Centrosymmetric PbCN₂ (Pnma)

The centrosymmetric phase is typically favored at higher pH values.

Reactants:

- Aqueous solution of a soluble lead salt (e.g., lead nitrate, lead acetate).
- Aqueous solution of cyanamide (H₂CN₂) with the addition of an ammonia solution to raise the pH.

Procedure:

- Prepare an aqueous solution of the lead salt.
- Prepare a solution of cyanamide and adjust the pH to a value between 9 and 10 by adding an ammonia solution.
- Slowly add the cyanamide/ammonia solution to the lead salt solution with stirring.
- A precipitate of centrosymmetric lead cyanamide will form.
- Filter the precipitate, wash with deionized water, and dry.



X-ray Diffraction Analysis

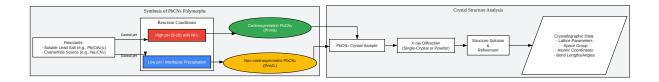
The crystal structures of **lead cyanamide** are determined using X-ray diffraction (XRD).

- Single-Crystal XRD:
 - A suitable single crystal (typically with dimensions around 0.2 x 0.06 x 0.025 mm) is mounted on a goniometer head.
 - Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
 - The diffraction data is used to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods and refined by full-matrix leastsquares on F².
- Powder XRD:
 - A powdered sample of lead cyanamide is prepared.
 - The powder diffraction pattern is recorded on a powder diffractometer.
 - The data is analyzed using Rietveld refinement to confirm the phase and refine the structural parameters. This is particularly useful for distinguishing between the two polymorphs and for analyzing phase mixtures.[2]

Visualization of Methodologies

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and analysis of **lead cyanamide** crystals.

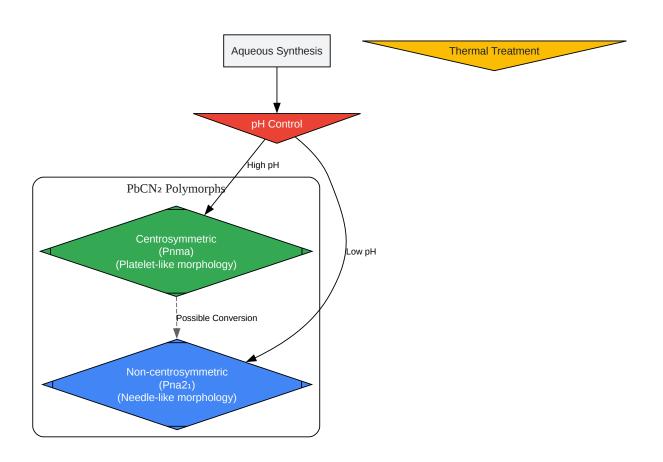




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Caption: Workflow for the synthesis and structural analysis of PbCN2 polymorphs.





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Caption: Relationship between synthesis conditions and PbCN2 polymorph formation.

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